[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
Description
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is a heterocyclic compound featuring a benzimidazole core linked to a phenyl group substituted with a dimethylamine moiety (-N(CH₃)₂). The dimethylamine group introduces tertiary amine functionality, which may enhance lipophilicity and influence bioavailability or receptor interactions. Despite its structural promise, commercial availability of this compound has been discontinued, as noted by CymitQuimica , possibly due to challenges in synthesis, stability, or the emergence of superior analogues.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGLZYQMUYOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
Overview
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is an organic compound with the molecular formula C15H15N3. It features a benzimidazole ring connected to a phenyl group, which is further substituted with a dimethylamine group. This unique structure imparts various functional properties, making it valuable in multiple scientific and industrial applications.
Biochemical Research
This compound has demonstrated significant potential in biochemical applications, particularly in cancer research. It primarily targets the Serine/threonine-protein kinase Chk1 , which plays a critical role in cell cycle regulation and DNA repair. By inhibiting Chk1, this compound can disrupt cell cycle progression, potentially leading to apoptosis in rapidly dividing cancer cells. This mechanism positions it as a candidate for developing anticancer therapies.
Drug Design and Development
The ability of this compound to interact with various enzymes and receptors makes it a valuable building block for drug design. Its structural characteristics allow for the synthesis of diverse chemical libraries that can be screened for biological activity against a range of diseases, including cancer and metabolic disorders .
Organic Electronics
In the field of materials science, this compound serves as an n-type dopant in organic thin-film transistors (OTFTs). Its stability under ambient conditions and ability to form transparent films enhance the performance of electronic devices. The compound has been utilized effectively in solution-processed n-channel organic thin-film transistors, contributing to advancements in organic electronics technology .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Semiconductor Applications
Research into the use of this compound as an n-type dopant demonstrated its effectiveness in enhancing the conductivity of organic semiconductors. The compound was incorporated into polymer matrices, resulting in improved charge transport properties and device performance in organic photovoltaics .
Mechanism of Action
The mechanism of action of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Functional Group Variations
The following table summarizes key structural differences between [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine and related benzimidazole derivatives:
Key Observations:
- Dimethylamine vs.
- Quinoline vs. Methoxy groups further augment lipophilicity.
- Sulfonamide vs. Dimethylamine () : Sulfonamide derivatives exhibit acidic protons (pKa ~10), enabling ionic interactions with biological targets, whereas the dimethylamine group is basic (pKa ~10–11), influencing pH-dependent solubility.
Biological Activity
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is a compound featuring a benzimidazole moiety linked to a phenyl group, which is known for its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and antioxidant effects, supported by case studies and research findings.
Structure and Properties
The compound can be represented as follows:
This structure consists of a dimethylamine group attached to a phenyl ring, which in turn is connected to a benzimidazole structure. Benzimidazole derivatives are recognized for their broad spectrum of biological activities due to their ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzimidazole compounds found that those similar to this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 250 μg/mL, showcasing their potential as antibacterial agents .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 4 | Streptococcus faecalis |
| 2 | 8 | Staphylococcus aureus |
| 3 | 250 | E. coli |
Anticancer Activity
Benzimidazole derivatives have also been studied for their anticancer properties. Compounds related to this compound were tested against various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells, with IC50 values as low as 16.38 μM in some derivatives .
| Cell Line | IC50 (μM) | Compound Description |
|---|---|---|
| MDA-MB-231 | 16.38 | N-substituted benzimidazole derivative |
| A549 | 20.46 | Benzimidazole derivative |
Antioxidant Activity
In addition to their antimicrobial and anticancer effects, benzimidazole derivatives exhibit antioxidant properties. A study found that certain derivatives could effectively scavenge free radicals, demonstrating potential for therapeutic applications in oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several benzimidazole derivatives and evaluated their antimicrobial activity using the broth microdilution method. Among the tested compounds, this compound analogs showed promising results against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the antiproliferative effects of benzimidazole derivatives on human lung cancer cells. The study utilized both 2D and 3D cell culture models to assess cytotoxicity. Compounds similar to this compound exhibited higher efficacy in 2D cultures, suggesting that structural modifications could enhance their anticancer activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine, and how do reaction conditions influence product yield?
- Methodology : The compound can be synthesized via a multi-step approach. First, benzimidazole formation is achieved through the Phillips reaction, where o-phenylenediamine reacts with organic acids (e.g., formic acid) under acidic conditions to form the benzimidazole core . Subsequent functionalization involves introducing the dimethylamine group via alkylation or nucleophilic substitution at the phenyl ring. For example, a halogenated intermediate may undergo a Buchwald-Hartwig amination with dimethylamine .
- Critical Factors : Reaction temperature, choice of catalyst (e.g., palladium for cross-coupling), and solvent polarity significantly impact yield. Excess protonating agents (e.g., polyphosphoric acid) and high temperatures favor cyclization over amide formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Characterization Workflow :
- 1H/13C NMR : Confirms proton environments and substituent positions, particularly distinguishing aromatic protons in the benzimidazole and dimethylamine groups .
- IR Spectroscopy : Identifies N-H stretching (~3400 cm⁻¹) in benzimidazole and C-N vibrations in the dimethylamine moiety .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in the benzimidazole ring). SHELX programs (e.g., SHELXL) are standard for refinement .
Q. How do solvent and pH conditions affect the stability of this compound in solution?
- Key Insights :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may promote decomposition at elevated temperatures. Hydrophobic solvents (e.g., toluene) stabilize the compound during reflux .
- pH Sensitivity : The benzimidazole nitrogen is prone to protonation in acidic conditions, altering electronic properties. Neutral to mildly basic pH (7–9) is optimal for long-term storage .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Challenges : Discrepancies in bond lengths or angles may arise from twinning, disorder, or incomplete refinement.
- Solutions :
- Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for disordered regions .
- Validate against spectroscopic data (e.g., NMR coupling constants) to confirm conformations .
Q. What mechanistic insights explain the preferential formation of benzimidazole over amide intermediates during synthesis?
- Reaction Pathway Analysis :
- Acyl chlorides (e.g., m-toluoyl chloride) favor amide formation due to their high electrophilicity .
- In contrast, carboxylic acids (e.g., m-toluic acid) in polyphosphoric acid promote cyclization via dual acylation and intramolecular dehydration, driven by protonation of the amino group and elevated temperatures .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Perform DFT calculations to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates susceptibility to electrophilic/nucleophilic attacks .
- Simulate transition states for substitutions at the phenyl ring, considering steric effects from the dimethylamine group .
Q. What experimental strategies address contradictions in reported pharmacological activities of benzimidazole derivatives?
- Case Study : While some derivatives act as EGFR inhibitors (e.g., WAY-270360), others show PPARγ agonist activity .
- Resolution :
- Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxy vs. dimethylamine groups).
- Use competitive binding assays (e.g., fluorescence polarization) to quantify target affinity .
Q. How can high-throughput screening (HTS) pipelines optimize the discovery of this compound analogs with enhanced bioactivity?
- Pipeline Design :
- Step 1 : Synthesize a library via parallel reactions, varying substituents on the phenyl and benzimidazole rings .
- Step 2 : Screen against target proteins (e.g., EGFR, PPARγ) using fluorescence-based assays .
- Step 3 : Validate hits with dose-response curves and molecular docking to identify binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
